4-(5-methyl-4-phenyl-1H-pyrazol-3-yl)benzene-1,3-diol
Overview
Description
4-(5-methyl-4-phenyl-1H-pyrazol-3-yl)benzene-1,3-diol is a compound belonging to the class of organic compounds known as phenylpyrazoles. These compounds contain a pyrazole ring bound to a phenyl group. Pyrazoles are versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems .
Mechanism of Action
Target of Action
The primary target of 4-(5-methyl-4-phenyl-1H-pyrazol-3-yl)benzene-1,3-diol is the [Pyruvate dehydrogenase [lipoamide]] kinase isozyme 4, mitochondrial . This enzyme plays a crucial role in the regulation of the pyruvate dehydrogenase complex, a critical component in the metabolic pathway that converts carbohydrates into energy.
Mode of Action
It is known to interact with its target enzyme, potentially influencing its activity . The specific changes resulting from this interaction are yet to be elucidated.
Biochemical Pathways
The compound’s interaction with the pyruvate dehydrogenase complex suggests it may affect the citric acid cycle, a key metabolic pathway responsible for the conversion of carbohydrates, fats, and proteins into carbon dioxide and water, thereby generating energy for the cell .
Pharmacokinetics
Information about its absorption, distribution, metabolism, and excretion (ADME) is currently unavailable
Result of Action
Given its target, it is plausible that it could influence energy metabolism within the cell . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-methyl-4-phenyl-1H-pyrazol-3-yl)benzene-1,3-diol typically involves the reaction of appropriate substituted benzene and pyrazole derivatives. One common method involves the use of palladium-catalyzed carbonylation of acetylenic acids on aryl iodides in the presence of hexacarbonyl molybdenum . Another approach includes the use of heterogeneous catalytic systems, ligand-free systems, and eco-friendly methodologies such as ultrasound and microwave-assisted reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of resinous, nontoxic, thermally stable, and cost-effective catalysts like Amberlyst-70 can be beneficial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-(5-methyl-4-phenyl-1H-pyrazol-3-yl)benzene-1,3-diol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into corresponding hydroquinones.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyrazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroquinones.
Scientific Research Applications
4-(5-methyl-4-phenyl-1H-pyrazol-3-yl)benzene-1,3-diol has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol
- 1-phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-ones
Uniqueness
4-(5-methyl-4-phenyl-1H-pyrazol-3-yl)benzene-1,3-diol is unique due to its specific substitution pattern on the pyrazole and benzene rings, which can influence its reactivity and biological activity. The presence of both hydroxyl groups on the benzene ring and the methyl and phenyl groups on the pyrazole ring provides distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
4-(5-methyl-4-phenyl-1H-pyrazol-3-yl)benzene-1,3-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-10-15(11-5-3-2-4-6-11)16(18-17-10)13-8-7-12(19)9-14(13)20/h2-9,19-20H,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLRJFQHIOQVEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=C(C=C(C=C2)O)O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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